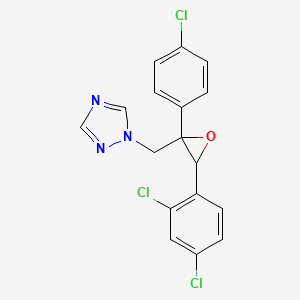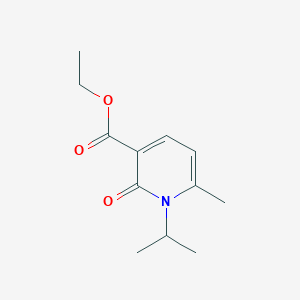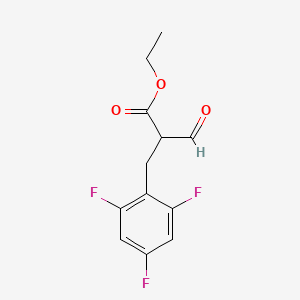
Alteconazole
概要
説明
Alteconazole is a synthetic organic compound that belongs to the class of epoxides. Epoxides are characterized by a three-membered cyclic ether group, which is highly reactive due to the ring strain. This compound features a triazole ring, a chlorophenyl group, and a dichlorophenyl group, making it a molecule of interest in various chemical and biological studies.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Alteconazole typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cycloaddition reaction between an azide and an alkyne.
Attachment of Chlorophenyl and Dichlorophenyl Groups: These groups can be introduced through nucleophilic substitution reactions.
Epoxidation: The final step involves the formation of the epoxide ring, which can be achieved through the reaction of an alkene with a peracid, such as m-chloroperoxybenzoic acid (m-CPBA).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced catalysts, and green chemistry principles.
化学反応の分析
Types of Reactions
Oxidation: The epoxide ring can undergo oxidation reactions to form diols.
Reduction: Reduction of the compound can lead to the opening of the epoxide ring, forming alcohols.
Substitution: The triazole and chlorophenyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as osmium tetroxide (OsO4) or potassium permanganate (KMnO4) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Diols: From oxidation of the epoxide ring.
Alcohols: From reduction of the epoxide ring.
Substituted Triazoles: From nucleophilic substitution reactions.
科学的研究の応用
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: The compound can act as a ligand in catalytic reactions.
Biology
Antifungal Agents: Triazole-containing compounds are known for their antifungal properties.
Enzyme Inhibition: Potential use as an enzyme inhibitor in biochemical studies.
Medicine
Drug Development: Investigated for potential therapeutic applications, including antifungal and anticancer activities.
Industry
Material Science: Used in the development of new materials with specific properties.
作用機序
The mechanism of action of Alteconazole involves its interaction with biological targets such as enzymes or receptors. The triazole ring can bind to the active site of enzymes, inhibiting their activity. The epoxide ring can react with nucleophilic sites in proteins, leading to covalent modifications.
類似化合物との比較
Similar Compounds
1,2,4-Triazole: A basic triazole compound with antifungal properties.
Epoxides: A class of compounds with a three-membered cyclic ether group.
Chlorophenyl Derivatives: Compounds containing chlorophenyl groups, known for their biological activities.
Uniqueness
The combination of the triazole ring, chlorophenyl, and dichlorophenyl groups in Alteconazole makes it unique in terms of its chemical reactivity and potential biological activities. This structural uniqueness can lead to specific interactions with biological targets, making it a compound of interest in various fields of research.
特性
分子式 |
C17H12Cl3N3O |
|---|---|
分子量 |
380.7 g/mol |
IUPAC名 |
1-[[2-(4-chlorophenyl)-3-(2,4-dichlorophenyl)oxiran-2-yl]methyl]-1,2,4-triazole |
InChI |
InChI=1S/C17H12Cl3N3O/c18-12-3-1-11(2-4-12)17(8-23-10-21-9-22-23)16(24-17)14-6-5-13(19)7-15(14)20/h1-7,9-10,16H,8H2 |
InChIキー |
HUSJLAKLJPOCEL-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C2(C(O2)C3=C(C=C(C=C3)Cl)Cl)CN4C=NC=N4)Cl |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(3-Methoxyphenyl)methylidene]butanoic acid](/img/structure/B8286640.png)
![2-Benzenesulfonylmethyl-[1,3,4]oxadiazole](/img/structure/B8286647.png)





![6-chloro-7-methyl-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B8286699.png)

![[2-Isopropoxy-4-(trifluoromethyl)phenyl]methanamine](/img/structure/B8286709.png)

